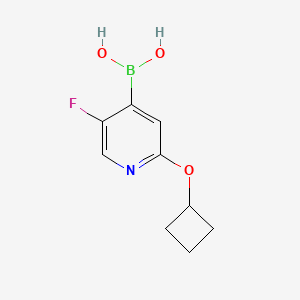
(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H11BFNO3 and a molecular weight of 211.0 g/mol . This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale Suzuki-Miyaura coupling reactions, which are well-established in the pharmaceutical and chemical industries for the production of various boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the primary reaction involving (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In organic chemistry, (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine:
Industry: In the chemical industry, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
The primary mechanism of action for (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Uniqueness: (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclobutoxy group, which can influence its reactivity and the types of products formed in coupling reactions. This structural feature distinguishes it from other boronic acids that lack such substituents .
Properties
Molecular Formula |
C9H11BFNO3 |
|---|---|
Molecular Weight |
211.00 g/mol |
IUPAC Name |
(2-cyclobutyloxy-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BFNO3/c11-8-5-12-9(4-7(8)10(13)14)15-6-2-1-3-6/h4-6,13-14H,1-3H2 |
InChI Key |
HLIRVXCROPRDMC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC2CCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14090003.png)
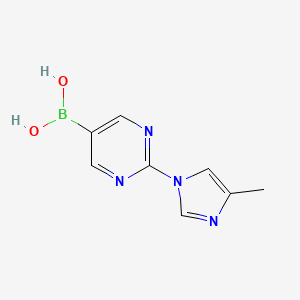
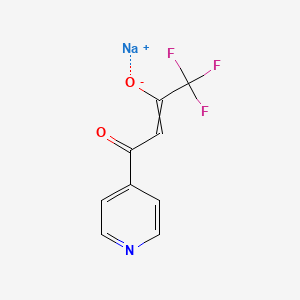
![tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B14090020.png)
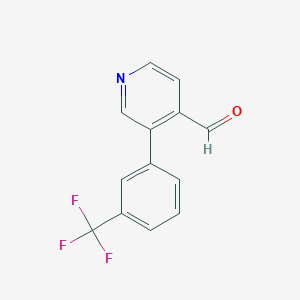

![4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)
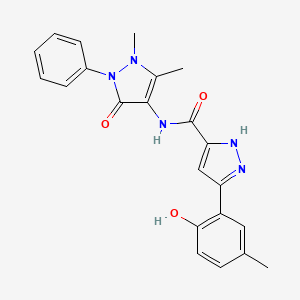
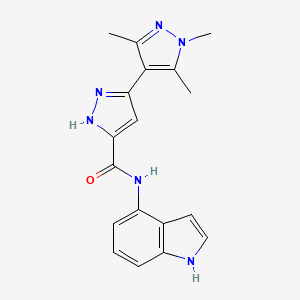
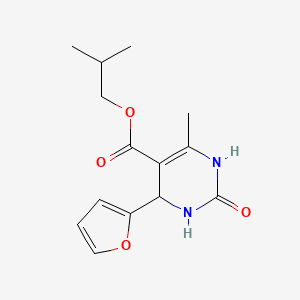
![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)
